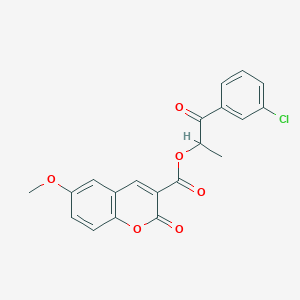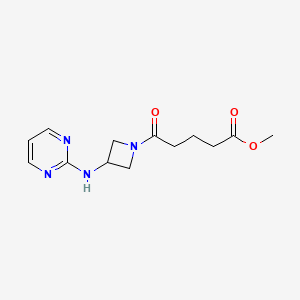![molecular formula C16H20F3N5 B2830315 N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine CAS No. 383148-74-1](/img/structure/B2830315.png)
N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The phenyl and trifluoromethyl groups are introduced through substitution reactions, often using reagents such as phenylboronic acid and trifluoromethyl iodide.
Attachment of the Ethanediamine Moiety: The final step involves the attachment of the N1,N~1~-diethyl-1,2-ethanediamine moiety to the triazine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylboronic acid, trifluoromethyl iodide, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-diethyl-N~2~-[3-phenyl-1,2,4-triazin-5-yl]-1,2-ethanediamine: Lacks the trifluoromethyl group.
N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-methyl-1,2,4-triazin-5-yl]-1,2-ethanediamine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N',N'-diethyl-N-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5/c1-3-24(4-2)11-10-20-15-13(16(17,18)19)22-23-14(21-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPQHBSNOQSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2830238.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)


![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2830246.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide](/img/structure/B2830247.png)
![4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2830250.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2830253.png)
![4-Cyclopropyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2830254.png)
